

Application Notes and Protocols for dmDNA31 in Antibody-Antibiotic Conjugates

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Compound of Interest

Compound Name:	dmDNA31
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This document provides detailed application notes and protocols for the use of **dmDNA31**, a potent rifamycin-class antibiotic, in the development of Antibody-Antibiotic Conjugates (AACs). These AACs are designed to target and eliminate intracellular bacteria, such as *Staphylococcus aureus*, which are often shielded from conventional antibiotic therapies.

Application Notes

Introduction to dmDNA31-based AACs

Antibody-Antibiotic Conjugates represent a promising therapeutic strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains and intracellular pathogens. [1][2][3] This technology leverages the specificity of monoclonal antibodies (mAbs) to deliver highly potent antibiotic payloads directly to the site of infection, minimizing systemic exposure and associated off-target toxicity.[2][4]

The **dmDNA31**-based AAC, exemplified by DSTA4637S (also known as TAC), is a state-of-the-art therapeutic designed to eradicate intracellular *Staphylococcus aureus*.[1][2][5] This AAC is composed of three key components:

- A Monoclonal Antibody: A human IgG1 THIOMAB™ that specifically targets the Wall Teichoic Acid (WTA) on the surface of *S. aureus*.[2][6]

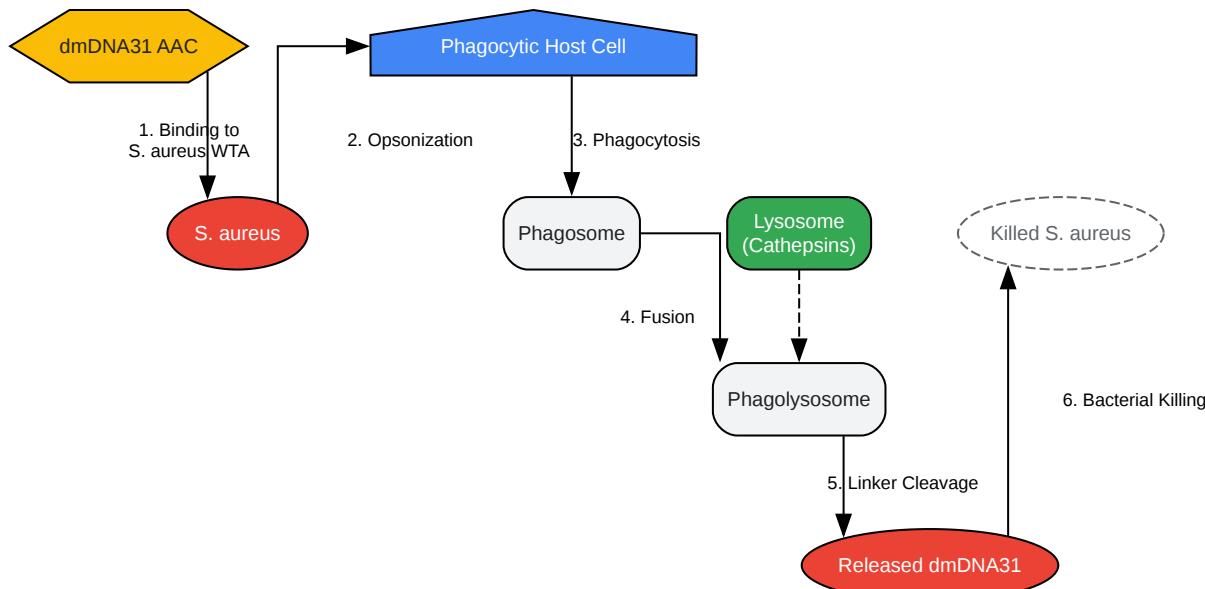
- The Antibiotic Payload: **dmDNA31** (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin), a novel rifamycin-class antibiotic with potent bactericidal activity against *S. aureus*, including dormant and persistent bacteria.[1][2][7]
- A Cleavable Linker: A protease-cleavable valine-citrulline (VC) linker that connects the antibody and the antibiotic.[1][2][6] This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins, within host cells.[1][5][6]

Mechanism of Action

The mechanism of action of **dmDNA31**-based AACs is a multi-step process that facilitates the targeted delivery of the antibiotic to intracellular bacteria:

- Binding: The AAC circulates in the bloodstream and binds specifically to *S. aureus* via the anti-WTA antibody.[1][5][6]
- Opsonization and Phagocytosis: The binding of the AAC to the bacteria opsonizes them, promoting their recognition and internalization by host phagocytic cells (e.g., macrophages and neutrophils).[1][2][4]
- Phagolysosomal Trafficking: Once inside the host cell, the AAC-bacterium complex is trafficked to the phagolysosome.[1][5][6]
- Linker Cleavage and Payload Release: The acidic environment and the presence of lysosomal proteases, such as cathepsins, within the phagolysosome cleave the VC linker.[1][5][6]
- Bacterial Eradication: This cleavage releases the active **dmDNA31** antibiotic directly at the site of the intracellular bacteria, leading to their rapid and efficient eradication.[1][5][6]

This targeted delivery mechanism allows **dmDNA31** to reach concentrations within the phagolysosome that are sufficient to kill intracellular *S. aureus*, a feat that is challenging for many standard-of-care antibiotics like vancomycin.[1]



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Mechanism of action for a **dmDNA31**-based AAC.

Data Presentation

Pharmacokinetic Parameters of DSTA4637S

The following tables summarize the pharmacokinetic (PK) parameters of DSTA4637S and its components, as reported in preclinical and clinical studies. The three key analytes measured are:

- Total Antibody (TAb): Measures all antibody species, regardless of conjugation status.
- Antibody-Conjugated **dmDNA31** (ac-**dmDNA31**): Measures the concentration of **dmDNA31** that is still attached to the antibody.
- Unconjugated **dmDNA31**: Measures the free **dmDNA31** antibiotic in circulation.

Table 1: Pharmacokinetic Parameters of DSTA4637A in Non-Infected Mice (Single IV Dose)[6]
[8]

Analyte	Dose (mg/kg)	Cmax (nM)	AUC0-inf (day·nM)	Clearance (mL/day/kg)	t _{1/2} λ _z (day)
Total Antibody	5	698	6690	5.11	16.9
25	3497	36470	4.69	16.4	
50	6911	65900	5.19	18.0	
ac-dmDNA31	5	739	2160	15.8	5.28
25	4058	16080	10.6	3.74	
50	7869	28190	12.1	3.98	

Table 2: Pharmacokinetic Parameters of DSTA4637S in Healthy Human Volunteers (Single IV Dose)[5]

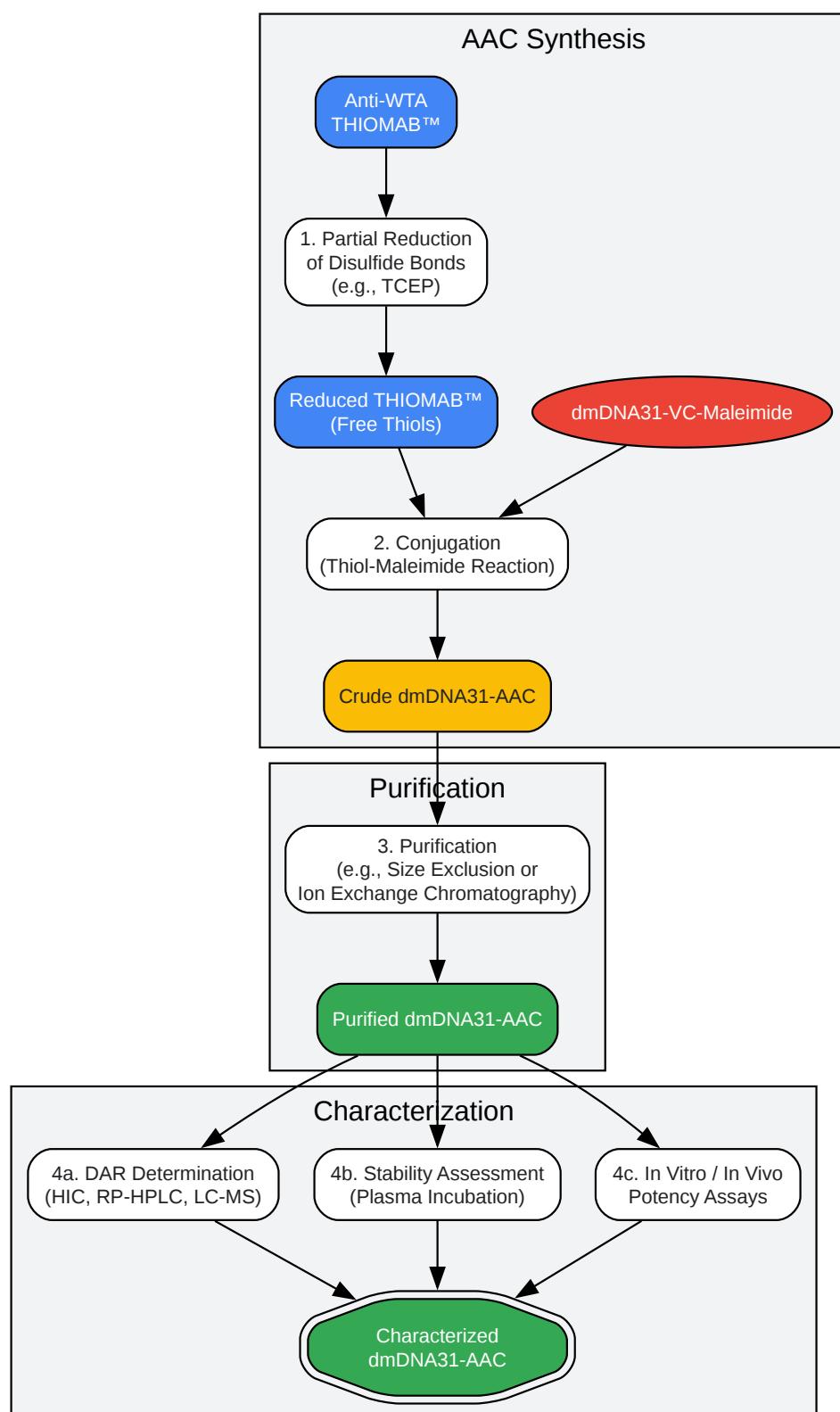
Analyte	Dose (mg/kg)	Cmax (μg/mL)	AUC0-inf (day·μg/mL)	t _{1/2} (days)
DSTA4637S Conjugate	5	114	1120	10.4
15	367	4000	11.2	
50	1200	14100	11.8	
100	2530	30900	12.5	
150	3650	48000	13.5	
Unconjugated dmDNA31	150	0.00386	-	3.9 - 4.3

Note: The exposure to unconjugated **dmDNA31** in circulation is very low, approximately 10,000-fold lower than the conjugated form, indicating good linker stability in the bloodstream.

[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of **dmDNA31**-based AACs using THIOMAB™ technology.

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Experimental workflow for **dmDNA31-AAC** synthesis and characterization.

Protocol 1: Conjugation of **dmDNA31**-VC-Maleimide to Anti-WTA THIOMAB™

This protocol is based on general methods for site-specific antibody conjugation to engineered cysteine residues.[\[1\]](#)[\[9\]](#)[\[10\]](#) The **dmDNA31** payload is functionalized with a maleimide group via the VC linker.

- Materials:

- Anti-WTA THIOMAB™ antibody in a suitable buffer (e.g., PBS).
- Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mM).
- **dmDNA31**-VC-Maleimide dissolved in a water-miscible organic solvent like DMSO.
- Conjugation Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5).
- Quenching solution (e.g., L-cysteine).
- Purification columns (e.g., PD-10 desalting columns).

- Procedure:

- Antibody Preparation:

- Exchange the antibody buffer to the Conjugation Buffer using a PD-10 desalting column.
 - Adjust the antibody concentration to 5-10 mg/mL.

- Partial Antibody Reduction:

- Add a defined molar excess of TCEP solution to the antibody solution (e.g., 2.2 equivalents per antibody).
 - Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds, exposing the engineered cysteine thiols.[\[4\]](#)
 - Cool the solution to room temperature.

- Conjugation Reaction:

- Slowly add the **dmDNA31**-VC-Maleimide solution to the reduced antibody solution with gentle mixing. A slight molar excess of the drug-linker over available thiol groups is typically used (e.g., 1.1 to 1.5-fold).
- Incubate the reaction for 1-2 hours at room temperature or on ice. The reaction pH should be maintained between 6.5 and 7.5 to ensure specific reaction of the maleimide with thiols.[\[11\]](#)
- Quenching:
 - Add a 20-fold molar excess of L-cysteine (relative to the drug-linker) to cap any unreacted maleimide groups.[\[12\]](#)
 - Incubate for 30 minutes.

Protocol 2: Purification of the **dmDNA31**-AAC

Purification is essential to remove unconjugated drug-linker, quenching agent, and any aggregated protein.

- Materials:
 - Crude AAC reaction mixture.
 - Purification Buffer (e.g., PBS, pH 7.4).
 - Size Exclusion Chromatography (SEC) or Cation Exchange Chromatography (CEX) system.
- Procedure (using SEC):
 - Equilibrate the SEC column (e.g., Sephadex G25) with Purification Buffer.[\[12\]](#)
 - Load the crude AAC mixture onto the column.
 - Elute the AAC with Purification Buffer. The AAC will elute in the initial high molecular weight fractions, while smaller molecules (unreacted drug-linker, cysteine) will be retained longer.

- Collect the protein-containing fractions.
- Pool the fractions containing the purified AAC and concentrate using centrifugal filtration if necessary.
- Sterile filter the final product through a 0.22 μ m filter.

Protocol 3: Characterization of the **dmDNA31**-AAC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis.[\[5\]](#)[\[13\]](#)

- Principle: Each conjugated **dmDNA31** molecule increases the hydrophobicity of the antibody. HIC separates the different drug-loaded species (DAR0, DAR2, etc.) based on this property.
- Procedure:
 - Sample Preparation: Dilute the purified AAC to approximately 1 mg/mL in the HIC mobile phase A.
 - HIC Analysis:
 - Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR).
 - Use a gradient elution from high salt (Mobile Phase A: e.g., 1.5 M ammonium sulfate in sodium phosphate buffer) to low salt (Mobile Phase B: e.g., sodium phosphate buffer).
 - Monitor the elution profile at 280 nm.
 - Data Analysis:
 - Integrate the peak areas corresponding to each DAR species.
 - Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)[\[13\]](#)

- For DSTA4637S, the target average DAR is approximately 2.[5]

B. Stability Assessment

The stability of the linker is crucial for the safety and efficacy of the AAC. This can be assessed by incubating the AAC in plasma.

- Procedure:
 - Spike the purified AAC into human or mouse plasma at a defined concentration.
 - Incubate the mixture at 37°C.
 - At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
 - Analyze the samples using an appropriate method (e.g., LC-MS) to quantify the amount of intact AAC (ac-**dmDNA31**) and released, unconjugated **dmDNA31**.
 - Plot the concentration of intact AAC over time to determine the stability and calculate the *in vitro* half-life.

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